1-Kestose

説明

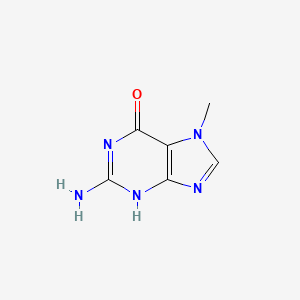

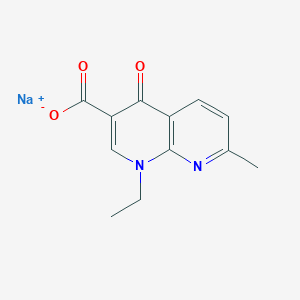

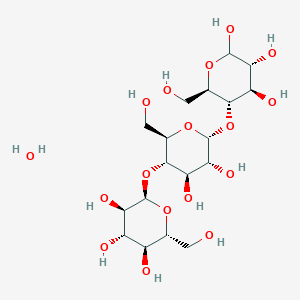

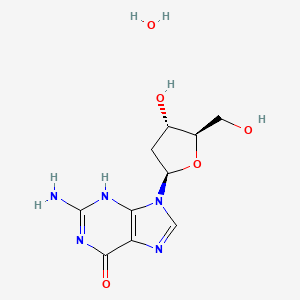

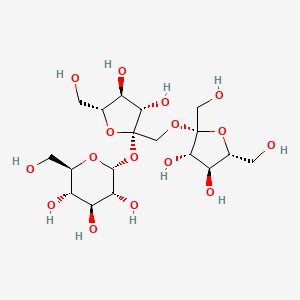

1-kestose is a trisaccharide found in vegetables consisting of beta-D-fructofuranose having beta-D-fructofuranosyl and alpha-D-glucopyranosyl residues attached at the 1- and 2-positions respectively.

1-kestose is a natural product found in Taraxacum lapponicum, Arctium umbrosum, and other organisms with data available.

科学的研究の応用

Prebiotic Effects and Gut Health

1-Kestose, a component of fructooligosaccharides (FOS), exhibits prebiotic effects. It has been shown to induce changes in the cecal microbiota composition in rats, including an increase in Bifidobacterium spp., associated with significant increases in acetate, lactate, and butyrate in cecal contents (Tochio et al., 2016). Another study determined that a minimum dose of 0.3% by weight in the diet is required to induce significant bifidogenic activity in rats (Watanabe et al., 2019).

Glucose Metabolism and Type 2 Diabetes

1-Kestose supplementation mitigated the progression of type 2 diabetes in OLETF rats, potentially by improving glucose tolerance and increasing butyrate concentrations in the gut microbiota (Watanabe et al., 2020).

Impact on Animal Gut Microbiota

In cats, 1-kestose intake influenced the intestinal microbiota, slightly increasing the number of Bifidobacterium and butyrate-producing bacteria, suggesting its potential as a prebiotic (Shinohara et al., 2020).

Transport and Stability in Plants

A study on Jerusalem artichoke tubers revealed that 1-kestose serves as a building block for fructan initiation and fructose donor for chain elongation. However, it was not taken up by vesicles energized by either a pH jump or in the presence of ATP, suggesting specific mechanisms for sucrose accumulation in fructan storing vacuoles (Pontis et al., 2002).

Effect on Food Processing

The degradation of 1-kestose in fruit during food processing was investigated, highlighting that its content in raw material was much higher than in finished products, indicating the influence of food formulation rather than cooking or pasteurization (L'homme et al., 2003).

Chemical Modification for Applications

1-Kestose was subject to halogenation via the Appel reaction and acetylation, yielding trihalogenated derivatives, indicating potential for chemical modifications and applications (Tachrim et al., 2018).

Immune System Enhancement in Dogs

In dogs, 1-kestose supplementation modified the intestinal microbiota and affected peripheral lymphocyte subsets, suggesting its use as a prebiotic material for enhancing the immune system in dogs (Tochio et al., 2020).

Antioxidative Activity in Mice

Dietary 1-Kestose increased mRNA and enzymatic activity levels of glutathione-S-transferase in mouse liver, suggesting its potential to enhance antioxidative activity (Tochio et al., 2019).

Beverage Functionalities

1-Kestose was found in grape juices and wines, indicating potential as functional beverages due to the presence of prebiotics (Lima et al., 2019).

Enhanced Production Techniques

The production of 1-kestose was enhanced using β-fructofuranosidases from Aspergillus species and a surface-display system, showing potential for efficient manufacturing of FOS (Fujii et al., 2018).

Clinical Effects on Atopic Dermatitis

A pilot study using the Patient-Oriented Eczema Measure indicated that 1-kestose may attenuate atopic dermatitis in children, as recognized by the patients themselves (Kadota et al., 2022).

Ulcerative Colitis Treatment

A randomized, double-blind, placebo-controlled pilot study showed that oral 1-kestose provided clinical improvement for patients with mild to moderate ulcerative colitis, modulating the gut microbiome (Ikegami et al., 2023).

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYEUIPHLMNNF-OESPXIITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Kestose | |

CAS RN |

470-69-9, 12505-31-6 | |

| Record name | 1-Kestose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Kestose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-D-Fructosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-KESTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。